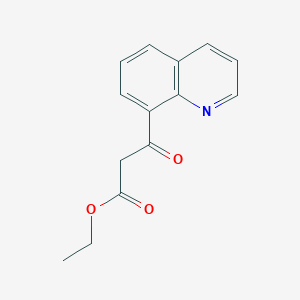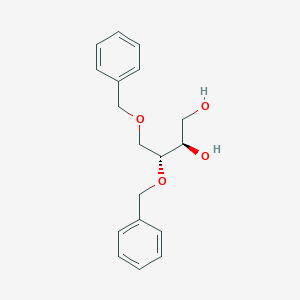
(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol
概要
説明
(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol is an organic compound characterized by the presence of two benzyloxy groups attached to a butane-1,2-diol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol typically involves the protection of hydroxyl groups followed by selective functionalization. One common method involves the use of dibutyltin oxide and methanol, followed by the addition of tetrabutylammonium iodide and ethylbromoacetate. The reaction is carried out at elevated temperatures and involves multiple purification steps to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of cost-effective starting materials and efficient reaction conditions is crucial for industrial applications.
化学反応の分析
Types of Reactions
(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce a variety of functional groups.
科学的研究の応用
(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Utilized in the production of fine chemicals and as an intermediate in various synthetic processes.
作用機序
The mechanism of action of (2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The hydroxyl groups can undergo enzymatic transformations, further modulating its biological activity .
類似化合物との比較
Similar Compounds
(2R,3R)-3-(benzyloxy)butane-1,2-diol: Similar structure but with one less benzyloxy group.
(2R,3R)-3,4-dihydroxybutane-1,2-diol: Lacks the benzyloxy groups, making it more hydrophilic.
(2R,3R)-3,4-bis(methoxy)butane-1,2-diol: Contains methoxy groups instead of benzyloxy groups, affecting its reactivity and solubility.
Uniqueness
(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol is unique due to the presence of two benzyloxy groups, which enhance its lipophilicity and potential for hydrophobic interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
特性
IUPAC Name |
(2R,3R)-3,4-bis(phenylmethoxy)butane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-11-17(20)18(22-13-16-9-5-2-6-10-16)14-21-12-15-7-3-1-4-8-15/h1-10,17-20H,11-14H2/t17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNHRFBXXJTMFK-QZTJIDSGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(CO)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H](CO)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


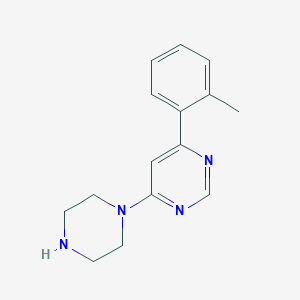

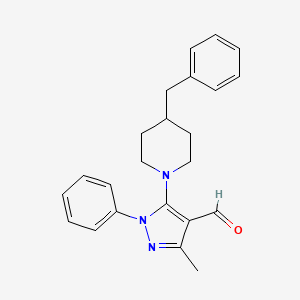

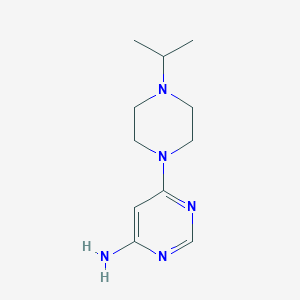
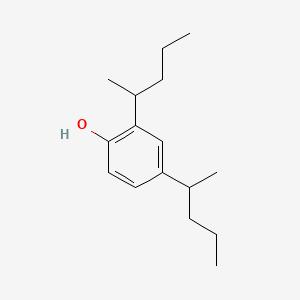

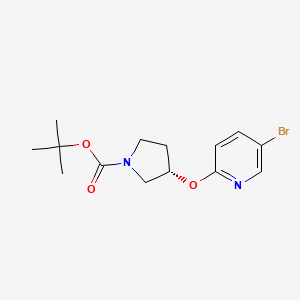
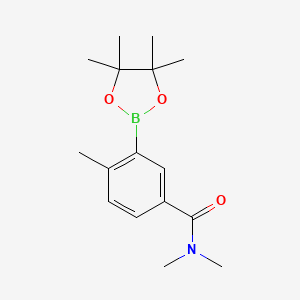
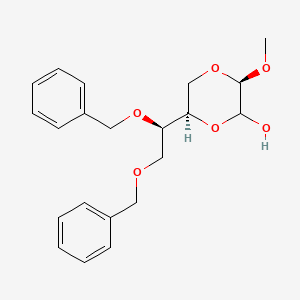
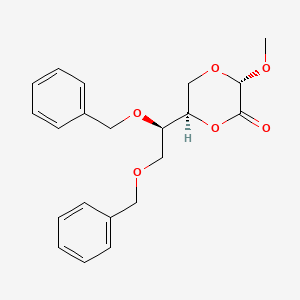
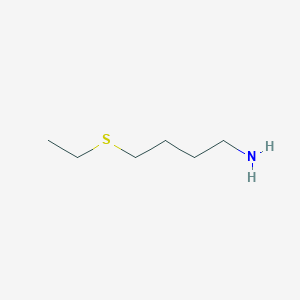
![4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B3175898.png)
